Acetazolamide-d3
Acetazolamide-d3
Acetazolamide D3 is deuterium labeled Acetazolamide, which is a potent carbonic anhydrase (CA) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1189904-01-5
VCID:
VC0002000
InChI:
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
SMILES:
CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Molecular Formula:
C4H6N4O3S2
Molecular Weight:
225.3 g/mol
Acetazolamide-d3
CAS No.: 1189904-01-5
Cat. No.: VC0002000
Molecular Formula: C4H6N4O3S2
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetazolamide D3 is deuterium labeled Acetazolamide, which is a potent carbonic anhydrase (CA) inhibitor. |
|---|---|
| CAS No. | 1189904-01-5 |
| Molecular Formula | C4H6N4O3S2 |
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | 2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 |
| Standard InChI Key | BZKPWHYZMXOIDC-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N |
| SMILES | CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator